N,N-diisopropyl-2-(3-((2-morpholino-2-oxoethyl)thio)-1H-indol-1-yl)acetamide
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Overview
Description
2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE is a complex organic compound that features an indole core, a morpholine ring, and a bis(propan-2-yl)acetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole core is replaced by the morpholine moiety.
Attachment of the Bis(propan-2-yl)acetamide Group: This step involves the acylation of the indole-morpholine intermediate with bis(propan-2-yl)acetamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the morpholine ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The indole core is prone to electrophilic substitution reactions, such as halogenation or nitration, due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are typically used under controlled conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antiviral, anticancer, and antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, such as enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profiles.
Industrial Applications: It may be used in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indomethacin share the indole core but differ in their functional groups and biological activities.
Morpholine Derivatives: Compounds such as morpholine-4-carboxamide have similar morpholine rings but different pharmacological profiles.
Uniqueness
2-(3-{[2-(MORPHOLIN-4-YL)-2-OXOETHYL]SULFANYL}-1H-INDOL-1-YL)-N,N-BIS(PROPAN-2-YL)ACETAMIDE is unique due to its combination of an indole core, a morpholine ring, and a bis(propan-2-yl)acetamide group, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C22H31N3O3S |
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Molecular Weight |
417.6 g/mol |
IUPAC Name |
2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C22H31N3O3S/c1-16(2)25(17(3)4)21(26)14-24-13-20(18-7-5-6-8-19(18)24)29-15-22(27)23-9-11-28-12-10-23/h5-8,13,16-17H,9-12,14-15H2,1-4H3 |
InChI Key |
PZNSQKXRYRVWKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCOCC3 |
Origin of Product |
United States |
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